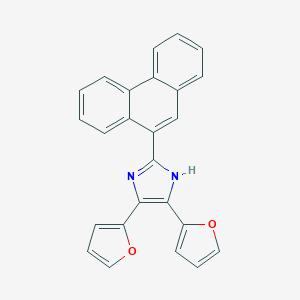
3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde (PTPC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTPC is a pyrazole-based compound that contains a thiazole ring and an aldehyde group. The unique structure of PTPC makes it an attractive candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been found to inhibit the activity of certain enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects:
3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. Studies have also shown that 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde can induce cell cycle arrest at various stages, depending on the cell type.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde is its potent anticancer activity, making it a valuable compound for cancer research. Additionally, 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been found to exhibit low toxicity in normal cells, making it a potentially safe drug candidate. However, one of the limitations of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde. One area of interest is the development of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde-based drugs for cancer therapy. Further studies are needed to investigate the efficacy and safety of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde in vivo and to determine the optimal dosage and administration route. Additionally, 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde could be further modified to improve its solubility and bioavailability. Further research is also needed to investigate the potential applications of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde in other areas, such as anti-inflammatory and antimicrobial therapy.
Méthodes De Synthèse
3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through a multistep process involving the condensation of various reagents. One of the most commonly used methods for the synthesis of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde involves the reaction of 2-aminothiazole, acetophenone, and triethylorthoformate in the presence of acetic acid. The product obtained from this reaction is then subjected to further steps to yield 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde.
Applications De Recherche Scientifique
3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in various areas of research, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. Studies have shown that 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been investigated for its antimicrobial activity against various bacterial strains.
Propriétés
Formule moléculaire |
C13H9N3OS |
|---|---|
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
3-phenyl-1-(1,3-thiazol-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H9N3OS/c17-9-11-8-16(13-14-6-7-18-13)15-12(11)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
DPZSRLQCTMRACF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)




![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)

